4-(1,1-Dimethylpropyl)cyclohexyl propionate
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Overview
Description
4-(1,1-Dimethylpropyl)cyclohexyl propionate is an organic compound with the molecular formula C14H26O2 It is a derivative of cyclohexane, where a propionate group is attached to the cyclohexyl ring at the 4-position, and a 1,1-dimethylpropyl group is also attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylpropyl)cyclohexyl propionate typically involves the esterification of 4-(1,1-dimethylpropyl)cyclohexanol with propionic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethylpropyl)cyclohexyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 4-(1,1-dimethylpropyl)cyclohexanone or 4-(1,1-dimethylpropyl)cyclohexanoic acid.
Reduction: Formation of 4-(1,1-dimethylpropyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Dimethylpropyl)cyclohexyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,1-Dimethylpropyl)cyclohexyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclohexyl moiety, which can then interact with biological targets. The molecular pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl propionate: Lacks the 1,1-dimethylpropyl group, resulting in different chemical properties and reactivity.
4-tert-Butylcyclohexyl propionate: Similar structure but with a tert-butyl group instead of the 1,1-dimethylpropyl group.
Cyclohexyl acetate: Contains an acetate group instead of a propionate group, leading to different ester properties.
Uniqueness
4-(1,1-Dimethylpropyl)cyclohexyl propionate is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
67874-74-2 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
[4-(2-methylbutan-2-yl)cyclohexyl] propanoate |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)16-12-9-7-11(8-10-12)14(3,4)6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
GVISYVOTFWAAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC(CC1)C(C)(C)CC |
Origin of Product |
United States |
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